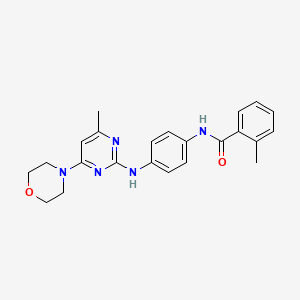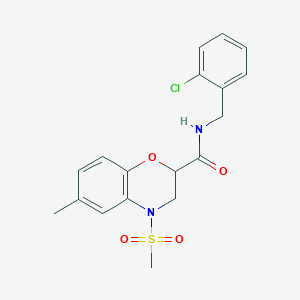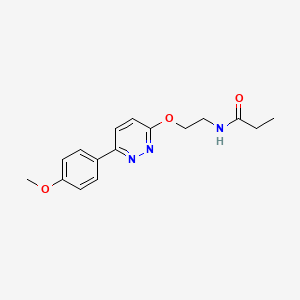![molecular formula C23H30N4O3S B11240258 2'-(2-methoxyethyl)-1'-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11240258.png)
2'-(2-methoxyethyl)-1'-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Spiroverbindungen gehört. Diese Verbindungen zeichnen sich durch eine einzigartige Struktur aus, bei der zwei Ringe durch ein einzelnes Atom miteinander verbunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid umfasst typischerweise mehrere Schritte:
Bildung des Isochinolin-Kerns: Der Isochinolin-Kern kann durch eine palladiumkatalysierte Kupplung von tert-Butylimine von o-Iodobenzaldehyd mit aryl- und alkenylsubstituierten terminalen Acetylenen synthetisiert werden, gefolgt von einer kupferkatalysierten Cyclisierung.
Spirocyclisierung: Der Spirocyclisierungsschritt beinhaltet die Reaktion des Isochinolin-Kerns mit Cyclohexanon unter sauren Bedingungen, um die Spiroverbindung zu bilden.
Einführung des Thiadiazol-Restes: Der Thiadiazol-Rest wird durch eine Kondensationsreaktion mit 2-Amino-5-isopropyl-1,3,4-thiadiazol eingeführt.
Abschließende Funktionalisierung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxoverbindungen führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Methoxyethylgruppe, unter Verwendung von Reagenzien wie Natriumhydrid und Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, Essigsäure.
Reduktion: Wasserstoffgas, Palladium auf Aktivkohle, Ethanol.
Substitution: Natriumhydrid, Alkylhalogenide, Dimethylformamid.
Hauptprodukte, die gebildet werden
Oxidation: Oxoverbindungen.
Reduktion: Reduzierte Derivate.
Substitution: Substituierte Derivate mit verschiedenen Alkylgruppen.
Wissenschaftliche Forschungsanwendungen
2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird wegen ihrer einzigartigen Struktur und biologischen Aktivität auf ihr Potenzial als Therapeutikum untersucht.
Materialwissenschaft: Ihre Spirostruktur macht sie zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen und optischen Eigenschaften.
Biologische Forschung: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet, da sie in der Lage ist, mit biologischen Makromolekülen zu interagieren.
Wirkmechanismus
Der Wirkmechanismus von 2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, moduliert ihre Aktivität und führt zu verschiedenen biologischen Wirkungen. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Spirocyclization: The spirocyclization step involves the reaction of the isoquinoline core with cyclohexanone under acidic conditions to form the spiro compound.
Introduction of the Thiadiazole Moiety: The thiadiazole moiety is introduced through a condensation reaction with 2-amino-5-isopropyl-1,3,4-thiadiazole.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
2’-(2-methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its spiro structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid
- 2-(2-Methoxy-1-methylethoxy)-1-propanol
- 2-Hydroxy-3-methyl-2-cyclopenten-1-on
Einzigartigkeit
Die Einzigartigkeit von 2’-(2-Methoxyethyl)-1’-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1’,4’-dihydro-2’H-spiro[cyclohexan-1,3’-isochinolin]-4’-carboxamid liegt in seiner Spirostruktur und dem Vorhandensein mehrerer funktioneller Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H30N4O3S |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H30N4O3S/c1-15(2)20-25-26-22(31-20)24-19(28)18-16-9-5-6-10-17(16)21(29)27(13-14-30-3)23(18)11-7-4-8-12-23/h5-6,9-10,15,18H,4,7-8,11-14H2,1-3H3,(H,24,26,28) |
InChI-Schlüssel |
WZZZNSZKHZEKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240175.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11240176.png)
![(5-bromofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B11240180.png)
![4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B11240181.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11240183.png)
![methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B11240184.png)

![N-{4-[(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11240192.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B11240209.png)

![N-benzyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B11240229.png)
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11240241.png)


